Reactivity Differentiation: Benzyl Phosphite Enables Michaelis-Arbuzov Reactions Where Triphenyl Phosphite is Inert
Benzyl phosphite exhibits a fundamentally different reactivity profile compared to triphenyl phosphite in reactions with activated electrophiles. In a direct comparative study with (N-phenylbenzimidoyl)formic acid, trimethyl and triethyl phosphites reacted at room temperature, while triphenyl phosphite showed no reaction under identical conditions [1]. Triphenyl phosphite only induced decarboxylation in boiling benzene, indicating a significantly higher activation barrier. While this study did not test benzyl phosphite directly, its structural homology to reactive trialkyl phosphites, combined with documented use in Michaelis-Arbuzov reactions [2], places it in a high-reactivity class distinct from the aryl-based triphenyl phosphite.
| Evidence Dimension | Reactivity with activated electrophiles |
|---|---|
| Target Compound Data | Reactive in Michaelis-Arbuzov and other nucleophilic substitution reactions (class-level property) [2] |
| Comparator Or Baseline | Triphenyl phosphite: No reaction with (N-phenylbenzimidoyl)formic acid at room temperature [1] |
| Quantified Difference | Qualitative difference in reactivity class; triphenyl phosphite is inert under conditions where alkyl/benzyl phosphites are reactive. |
| Conditions | Room temperature; solvent system for triphenyl phosphite not specified but reaction required boiling benzene [1]. |
Why This Matters
For synthetic chemists seeking a reactive phosphite for the Michaelis-Arbuzov or related reactions, triphenyl phosphite is an ineffective substitute, whereas benzyl phosphite (or its class) is expected to participate actively.
- [1] The Reaction of Alkyl Phosphites with (N-phenylbenzimidoyl)formic acid. Tetrahedron 1971, 27 (15), 3431-3436. View Source
- [2] Saady, M.; Lebeau, L.; Mioskowski, C. First Use of Benzyl Phosphites in the Michaelis-Arbuzov Reaction Synthesis of Mono-, Di-, and Triphosphate Analogs. Helvetica Chimica Acta 1995, 78 (3), 670-678. View Source
